2-Cyano-4-methylpyridine
Overview
Description
2-Cyano-4-methylpyridine is a compound that belongs to the class of cyano-substituted pyridines. It is structurally related to other cyanopyridines, which have been extensively studied due to their interesting chemical properties and potential applications in various fields, including coordination chemistry and materials science.
Synthesis Analysis
The synthesis of cyano-substituted pyridines can be achieved through various methods. For instance, the synthesis of novel 4-substituted-3-cyano-2-aminopyridines has been established using enaminonitriles and various primary amines under microwave irradiation and solvent-free conditions . This method provides a convenient approach to synthesize cyano-2-aminopyridine derivatives, which are structurally related to 2-cyano-4-methylpyridine.
Molecular Structure Analysis
The molecular structure of cyanopyridines has been the subject of several studies. For example, the crystal structures of 2- and 3-cyanopyridine isomers have been determined using low-temperature X-ray single crystal experiments . These studies provide valuable insights into the intermolecular interactions and the role of hydrogen bonds in the stabilization of the crystal structure, which is relevant for understanding the properties of 2-cyano-4-methylpyridine.
Chemical Reactions Analysis
Cyanopyridines participate in a variety of chemical reactions. The reaction of 2-cyano-4-pyrone with amines and hydrazines, for example, leads to the formation of carbamoylated aminoenones and pyrazolylacetic acid hydrazides . Although this reaction involves a different cyano-substituted compound, it highlights the reactivity of the cyano group in such molecules, which is also pertinent to 2-cyano-4-methylpyridine.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanopyridines are influenced by their molecular structure. The presence of cyano groups can affect the fluorescence, as demonstrated by the intense fluorescence observed in 4,6-disubstituted-3-cyano-2-methylpyridines . Additionally, the coordination of π-acceptor 4-cyanopyridine ligands to metal centers can significantly alter the electronic and structural properties of the resulting complexes, as seen in the case of cobalt(ii) coordination compounds . These findings are relevant to the study of 2-cyano-4-methylpyridine, as they provide a basis for understanding its potential properties and applications.
Scientific Research Applications
Fluorescent Labeling in Quantitative Analysis
2-Cyano-4-methylpyridine derivatives, specifically those with a 4-(dialkylamino)phenyl substituent, have been utilized as fluorescent labeling reagents. These compounds are particularly effective in the quantitative analysis of carnitine, a compound relevant in metabolism. For instance, 6-(4-Aminophenyl)-3-cyano-4-[4-(diethylamino)phenyl]-2-methylpyridine has shown promising properties in this context (Nakaya, Funabiki, Shibata, Muramatsu, & Matsui, 1996).
Molecular and Crystal Structure Analysis
Studies have been conducted on 2-hydroxy-3-cyano-4-methylpyridine to understand its molecular and X-ray diffraction (XRD) structures. These investigations include room temperature infrared (IR) and Raman studies. Quantum chemical calculations have also been performed to analyze the nature of vibrational modes, hydrogen bond stabilization, and potential applications in hybrid formation technology (Kucharska et al., 2010).
Fluorescent Properties for Sensing Applications
The synthesis and characterization of fluorescent 4,6-disubstituted-3-cyano-2-methylpyridines have revealed their potential in sensing applications. These compounds exhibit intense fluorescence and can be more effective than certain traditional fluorescent materials. The presence of the 3-cyano group in these pyridines enhances fluorescence intensities and improves photostability, making them suitable for use in various fluorescence-based applications (Matsui et al., 1992).
Chemical Intermediates in Organic Syntheses
2-Cyano-4-methylpyridine and its derivatives are often used as intermediates in organic syntheses. For example, in the production of cyanopyridinium ions, they have been utilized to investigate the kinetics and products of hydrolysis reactions. This kind of study is crucial for understanding the behavior of these compounds in various chemical processes (Kosower & Patton, 1966).
Photochemical Studies
The photochemistry of 2-cyano-4-methylpyridine and related compounds has been explored in various studies. For instance, the investigation of vapor-phase photochemistry of methyl- and cyanopyridines, including deuterium labeling studies, provides insights into the photoreactivity and potential applications of these compounds in photochemical processes (Pavlik, Laohhasurayotin, & Vongnakorn, 2007).
Safety And Hazards
properties
IUPAC Name |
4-methylpyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-6-2-3-9-7(4-6)5-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAWSWUFSHYCHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-methylpyridine | |
CAS RN |
1620-76-4, 20970-75-6 | |
Record name | 4-Methyl-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1620-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylpyridine-2-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020970756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyano-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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